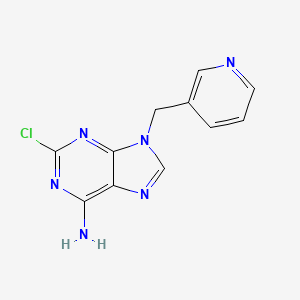

2-Chloro-9-(3-pyridylmethyl)adenine

Beschreibung

Eigenschaften

Molekularformel |

C11H9ClN6 |

|---|---|

Molekulargewicht |

260.68 g/mol |

IUPAC-Name |

2-chloro-9-(pyridin-3-ylmethyl)purin-6-amine |

InChI |

InChI=1S/C11H9ClN6/c12-11-16-9(13)8-10(17-11)18(6-15-8)5-7-2-1-3-14-4-7/h1-4,6H,5H2,(H2,13,16,17) |

InChI-Schlüssel |

DVBXQJNUMQBIEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)CN2C=NC3=C(N=C(N=C32)Cl)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Clofarabine belongs to a class of halogenated PNAs, including cladribine (2-CdA) and fludarabine (FA). Structural variations critically influence pharmacokinetics, mechanisms, and clinical efficacy.

Structural and Enzymatic Stability Comparisons

| Compound | Adenine Modification | Sugar Modification | Key Enzymatic Resistance |

|---|---|---|---|

| Clofarabine (CAFdA) | 2-chloro | 2'-fluoro (arabinofuranosyl) | ADA, PNP |

| Cladribine (2-CdA) | 2-chloro | 2'-deoxyribose | ADA |

| Fludarabine (FA) | 2-fluoro | β-D-arabinofuranosyl | PNP (limited) |

| Cl-F(↓)-dAdo* | 2-chloro | 2'-fluoro (ribofuranosyl) | None significant |

| Cl-diF(↑↓)-dAdo* | 2-chloro | 2',2'-difluoro (ribofuranosyl) | None significant |

*Structural analogues studied in Parker et al. (1999) .

- Cladribine : Shares the 2-chloro substitution but lacks the 2'-fluoro group on the sugar. This makes it susceptible to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), reducing plasma stability compared to clofarabine .

- Fludarabine: Contains a 2-fluoro on adenine and arabinose sugar but lacks clofarabine’s 2'-fluoro. It requires phosphorylation to its triphosphate form for activity, with lower RNR inhibition potency than clofarabine .

Pharmacological and Cytotoxic Activity

- Cytotoxicity in CEM Cells: Clofarabine (Cl-F(↑)-dAdo) demonstrated 50-fold higher potency than Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo. This difference arises from clofarabine’s superior RNR inhibition (10–30× stronger), which depletes deoxycytidine nucleotides, stalling DNA synthesis. In contrast, Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo non-selectively inhibit RNA/protein synthesis at cytotoxic doses, reducing therapeutic selectivity .

- Oral Bioavailability: The 2'-fluoro group in clofarabine’s arabinose configuration enhances acid stability, enabling oral administration—a key advantage over cladribine and fludarabine, which require intravenous delivery .

Mechanism of Action

- Clofarabine Triphosphate (CAFdATP) :

Inhibits RNR (IC₅₀ = 65 nM) and DNA polymerases α/γ, blocking dNTP synthesis and DNA repair. Cladribine and fludarabine triphosphates show weaker RNR inhibition, relying more on DNA polymerase disruption . - Resistance Profile :

Clofarabine’s resistance to ADA and PNP reduces metabolic inactivation, prolonging intracellular triphosphate retention (>24 hours vs. 6–12 hours for cladribine) .

Clinical and Preclinical Relevance

- Efficacy in Leukemia :

Clofarabine’s dual mechanism (RNR + DNA synthesis inhibition) confers activity in fludarabine-resistant ALL/AML. In phase II trials, it achieved 30–40% response rates in pediatric ALL, outperforming historical cladribine/fludarabine data . - Toxicity: Myelosuppression and hepatotoxicity are dose-limiting but manageable, contrasting with cladribine’s neurotoxicity and fludarabine’s immunosuppression .

Vorbereitungsmethoden

Nucleobase Functionalization via Mitsunobu Coupling

A cornerstone of 2-chloro-9-(3-pyridylmethyl)adenine synthesis involves the Mitsunobu reaction for coupling adenine derivatives with pyridylmethyl groups. In one approach, 2-chloroadenine is reacted with 3-pyridylmethanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD] and triphenylphosphine [PPh₃]) to install the 9-(3-pyridylmethyl) moiety. The reaction proceeds via an SN2 mechanism, with the alcohol oxygen acting as the nucleophile. Key parameters include:

Chlorination Strategies

Introducing the 2-chloro substituent is critical for biological activity. Two primary methods dominate:

-

Direct Chlorination of Adenine :

-

Post-Functionalization Chlorination :

Protecting Group Strategies

N-Protection of Adenine

To prevent unwanted side reactions at the N3 and N7 positions, adenine is often protected with:

Deprotection Protocols

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Mitsunobu Coupling | 2-Chloroadenine + Pyridylmethanol | 65–72 | 95–98 | High reagent cost |

| Direct Alkylation | Adenine + 3-Pyridylmethyl Chloride | 50–58 | 90–93 | Low regioselectivity |

| Post-Chlorination | 9-Substituted Adenine + NCS | 70–75 | 97–99 | Requires anhydrous conditions |

Notable Observations :

-

The Mitsunobu method offers superior regioselectivity but is less atom-economical.

-

Post-chlorination avoids handling POCl₃, improving safety profiles.

Optimization of Reaction Conditions

Solvent Effects

Catalytic Additives

-

Copper(I) Iodide : Accelerates Mitsunobu coupling by stabilizing intermediates (10 mol% loading).

-

Triethylamine (TEA) : Neutralizes HCl byproducts during chlorination.

Challenges and Mitigation Strategies

Regioselectivity Issues

Purification Difficulties

-

Problem : Co-elution of 2-chloro and 6-chloro isomers during chromatography.

-

Solution : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

Industrial-Scale Synthesis

Patent-Based Approaches

Cost-Efficiency Metrics

-

Raw Material Cost : $120–150/kg for lab-scale vs. $45–60/kg for industrial-scale.

-

Waste Reduction : 85% solvent recovery via distillation in pilot plants.

Emerging Methodologies

Enzymatic Synthesis

Photoredox Catalysis

Analytical Characterization

Spectroscopic Data

Q & A

Q. Can this compound synergize with other antimetabolites (e.g., gemcitabine) in pancreatic cancer models?

- Methodological Answer : Test synergy using Chou-Talalay combination indices in cell lines (e.g., MIA PaCa-2). Measure dNTP pool depletion via HPLC and validate in vivo using xenograft models. Synergy is often dose-schedule-dependent .

Key Notes for Experimental Design

- Contradictory Data : Variations in dNTP pool sizes across cell lines (e.g., K562 vs. CEM) may explain differences in RR inhibition efficacy. Normalize dNTP levels using hydroxyurea pretreatment .

- Safety in Research : Use N100/P3 respirators for aerosol-prone steps (e.g., weighing) and conduct experiments in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.